molecular formula C15H15FN2 B1318855 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline CAS No. 449175-26-2

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline

Cat. No. B1318855
CAS RN: 449175-26-2
M. Wt: 242.29 g/mol
InChI Key: ARBPHFUDGVSPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline”, related compounds such as 2,3-dihydroquinolin-4(1H)-ones have been synthesized through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline serves as a building block in the synthesis of various heterocyclic systems. For instance, it is utilized in the creation of thieno[3,2-c]quinoline, pyrrolo[3,2-c]quinoline, and N-methylpyrrolo[3,2-c]quinoline systems. These compounds, after synthesis, are screened for their biological activities, particularly against bacterial and fungal strains. The majority of these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, with some showing notable antifungal activity as well (Abdel‐Wadood et al., 2014).

Use in Synthesis of Fluorinated Quinolines

The compound is also essential in the synthesis of fluorinated quinolines. For example, fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines are synthesized starting from this compound. Such fluorinated quinolines have potential applications in medicinal chemistry due to their structural characteristics (Méndez & Kouznetsov, 2002).

Oxidation Reactions and Molecular Structure Studies

In research on oxidation reactions of azines, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline is used to study the molecular structure and oxidation reactions of certain compounds. The oxidation reactions involve the transformation of the compound into various derivatives through chemical reactions, thereby providing insights into the chemical properties and potential applications of these derivatives (Malkova et al., 2014).

Application in Heterocyclic Synthesis and Pharmaceutical Research

The compound plays a role in the synthesis of diverse heterocyclic compounds. These synthesized compounds are often evaluated for their potential in various pharmaceutical applications, including as DNA fluorophores and antioxidants. The research in this area focuses on finding new, more sensitive, and selective compounds for medical and biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Development of Fluorinated Radiopharmaceuticals

In the field of radiopharmaceuticals, 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline contributes to the development of novel compounds. These compounds are used for positron emission tomography (PET) imaging to assess the function of drug efflux transporters, which is crucial in understanding drug delivery and effectiveness in the brain (Kawamura et al., 2011).

Design of Antitumor Agents

This compound is also involved in the design and synthesis of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. These derivatives are evaluated for their in vitro antitumor activities against various cancer cell lines, showing potent activity and high selectivity toward certain cell lines. This research is significant in the development of new anticancer drugs (Li et al., 2013).

Safety and Hazards

The safety and hazards associated with “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPHFUDGVSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline

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